1H,1H-Perfluoroheptyl methacrylate

Description

Contextualization within Advanced Materials Science and Fluoropolymer Chemistry

1H,1H-Perfluoroheptyl methacrylate (B99206) is a significant monomer in the field of advanced materials science due to the unique properties imparted by its fluorine-rich structure. Fluoropolymers, a class of polymers containing fluorine atoms, are renowned for their remarkable characteristics, including high thermal stability, chemical inertness, and low surface energy. researchgate.net The presence of numerous fluorine atoms in 1H,1H-Perfluoroheptyl methacrylate results in polymers with exceptional oil and water repellency, a low refractive index, and a low dielectric constant. researchgate.netnih.gov These properties make them highly valuable for a wide range of applications, from creating durable, resistant coatings to developing advanced materials for the aerospace and renewable energy sectors. innospk.com

The introduction of fluorinated side chains, such as the perfluoroheptyl group in this monomer, into a polymethacrylate (B1205211) backbone allows for the creation of materials that combine the desirable properties of fluoropolymers with the processability of conventional polymers. researchgate.net This has led to extensive research into fluorinated (meth)acrylates as a means to develop more economical and processable high-performance materials. researchgate.net

Overview of Monomer Significance in Polymer Science and Engineering

The monomer this compound serves as a crucial building block in polymer science and engineering for crafting materials with tailored surface properties. The defining feature of this monomer is its long perfluoroalkyl chain, which is responsible for the low surface energy of the resulting polymers. This low surface energy translates to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). innospk.comspecialchem.com

The polymerization of this compound, and similar fluorinated methacrylates, allows for the creation of polymers with a unique combination of properties. For instance, copolymers can be synthesized by reacting fluorinated methacrylates with common hydrocarbon monomers, resulting in materials that possess properties intermediate to those of the parent homopolymers. researchgate.net This approach enhances the range of attainable properties and improves the compatibility of fluorocarbons with conventional hydrocarbon polymers, a significant limitation of pure fluoropolymers. researchgate.net

The ability to control the polymer architecture, through techniques like conventional free radical polymerization or controlled/"living" radical polymerization, enables the synthesis of random, block, graft, or star copolymers with precise molecular weights and structures. researchgate.net This level of control is essential for developing materials for specialized applications, such as anti-smudge and hydrophobic coatings for optical lenses and displays, and biocompatible coatings for medical devices. polysciences.com

Evolution of Research Paradigms for Fluorinated Methacrylates

Research into fluorinated methacrylates has evolved significantly over time, driven by the demand for materials with increasingly specialized and high-performance characteristics. Initially, the focus was on synthesizing and characterizing homopolymers of fluorinated methacrylates to understand the fundamental properties conferred by the fluorine content.

More recently, the research paradigm has shifted towards the synthesis of complex copolymers. This includes the development of block copolymers with well-defined structures, which can self-assemble into interesting nanostructures. researchgate.net These advanced polymerization techniques have opened up new possibilities for creating functional materials with precise control over their physical and chemical properties.

A notable trend in recent years has been the investigation of fluorinated methacrylates in applications beyond traditional coatings. For example, they are being explored for use in the development of next-generation materials for energy storage, such as in electrolytes for lithium-ion batteries. energy-reporters.comacs.orgacs.org The incorporation of fluorinated monomers can enhance the ionic conductivity and stability of the electrolyte, leading to improved battery performance and longevity. energy-reporters.com Furthermore, there is a growing interest in the environmental impact and degradation of these compounds, with studies focusing on their atmospheric reactions. nih.govnih.gov

Detailed Research Findings

Recent studies have highlighted the potential of fluorinated methacrylates in various advanced applications. For instance, research into the development of a composite electrolyte for lithium-ion batteries utilized a fluorinated methacrylate to enhance performance and safety. energy-reporters.com This electrolyte demonstrated significantly longer cell life and higher capacity retention compared to previous systems. energy-reporters.com

Another area of active research is the use of fluorinated acrylates and methacrylates in the development of protective coatings. Studies have shown that these polymers exhibit excellent durability, UV resistance, and hydrophobicity. researchgate.net The initiated chemical vapor deposition (iCVD) method has been employed to apply thin, uniform coatings of polymers like poly(1H,1H-perfluorooctyl methacrylate) onto various substrates. researchgate.net

The table below summarizes key properties of this compound and a related fluorinated monomer.

| Property | This compound | 1H,1H,5H-Octafluoropentyl methacrylate |

|---|---|---|

| CAS Number | 2261-99-6 innospk.com | 355-93-1 |

| Molecular Formula | C11H8F12O2 innospk.com | C9H8F8O2 |

| Molecular Weight | 400.16 g/mol innospk.com | 320.14 g/mol |

| Boiling Point | 112 °C innospk.com | Not available |

| Flash Point | 104 °C innospk.com | Not available |

| Refractive Index | 1.349 innospk.com | ~1.35 |

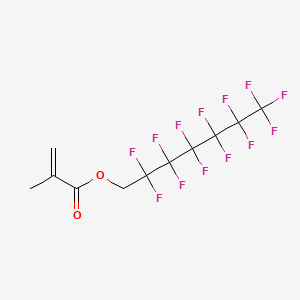

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F13O2/c1-4(2)5(25)26-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTUUPXNYCOCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197405 | |

| Record name | (Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48076-44-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48076-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1h,1h Perfluoroheptyl Methacrylate Monomer

Esterification Pathways and Reaction Mechanisms

Esterification, the fundamental reaction for creating the monomer, can be broadly categorized into direct esterification and transesterification. Both pathways aim to form an ester linkage between the 1H,1H-perfluoroheptyl alcohol and the methacrylate (B99206) group.

Direct esterification involves the reaction of 1H,1H-perfluoroheptan-1-ol with methacrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a sulfonic acid like p-toluenesulfonic acid (PTSA). The process is a reversible equilibrium reaction where water is produced as a byproduct. To drive the reaction towards the product side and achieve high yields, the water is continuously removed from the reaction mixture, often through azeotropic distillation. google.comresearchgate.net

The reaction can also be performed using a more reactive derivative of methacrylic acid, such as methacryloyl chloride, reacting with 1H,1H-perfluoroheptan-1-ol. This method is generally faster and not reversible but produces hydrochloric acid as a byproduct, which must be neutralized.

Another approach involves reacting methacrylic anhydride (B1165640) with 1H,1H-perfluoroheptan-1-ol. This pathway offers high yields and the byproduct, methacrylic acid, can potentially be recycled. rsc.org

Table 1: Comparison of Direct Esterification Methods

Transesterification is an alternative pathway where 1H,1H-perfluoroheptan-1-ol reacts with a more common and less expensive alkyl methacrylate, typically methyl methacrylate (MMA). google.comepo.org This reaction involves swapping the alcohol part of the ester. The process is also an equilibrium reaction, catalyzed by acids (like sulfuric acid), bases, or organometallic compounds, such as titanium or lithium alkoxides. google.comresearchgate.net

To drive the reaction to completion, the low-boiling alcohol byproduct (e.g., methanol (B129727) when using MMA) is continuously removed by distillation. google.com Using an azeotrope-forming compound like hexane (B92381) can facilitate the removal of methanol at a lower temperature, preventing unwanted side reactions. google.com The choice of catalyst is critical; for instance, lithium-based catalysts have been shown to be effective when added incrementally in small amounts. google.com

Achieving high yield and selectivity is paramount in the synthesis of 1H,1H-Perfluoroheptyl methacrylate. Key factors influencing the outcome include:

Stoichiometry of Reactants : The molar ratio of the alcohol to the methacrylic source can be adjusted to shift the equilibrium. For instance, in transesterification, using an excess of the starting alkyl methacrylate can help drive the reaction forward. epo.org

Catalyst Choice and Concentration : The type and amount of catalyst can significantly affect the reaction rate and the prevalence of side reactions. researchgate.net In some industrial processes, heterogeneous catalysts are preferred for easier removal from the product mixture.

Temperature and Pressure : Reaction conditions are optimized to balance reaction kinetics with the thermal stability of the reactants and products. Continuous esterification processes may be run under vacuum to facilitate the removal of byproducts at lower temperatures. google.com

Byproduct Removal : Efficient and continuous removal of water or the low-boiling alcohol byproduct is crucial for disrupting the reaction equilibrium and maximizing the conversion to the desired fluoroalkyl methacrylate ester. google.comgoogle.com

Polymerization Inhibition : Methacrylates are prone to polymerization at elevated temperatures. Therefore, a polymerization inhibitor is often added to the reaction mixture to ensure the monomer is obtained without premature polymerization. google.comepo.org

Purification and Isolation Techniques for Monomer Preparation

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, byproducts, and any oligomers. A multi-step purification process is typically employed.

Initially, the reaction mixture undergoes a washing step. This often involves washing with an aqueous solution, such as a sodium bicarbonate solution, to neutralize and remove acidic catalysts and any remaining acidic reactants. acs.org This is followed by washing with brine to remove the bulk of the water.

The organic layer is then dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. After filtration to remove the drying agent, the final, high-purity monomer is isolated via vacuum distillation. mdpi.commdpi.com Distillation separates the desired high-boiling point product from any remaining lower-boiling point impurities. The process is performed under reduced pressure to lower the boiling temperature and prevent thermal degradation or polymerization of the monomer.

Table 2: Typical Purification Sequence for this compound

Green Chemistry Principles in Monomer Synthesis

The synthesis of specialty monomers like this compound is increasingly being viewed through the lens of green chemistry to minimize environmental impact and improve process safety and efficiency.

One key area of development is the use of more environmentally benign catalysts. This includes the development of reusable, heterogeneous solid catalysts, such as polymer-supported titanium alkoxides or acidic resins, which can be easily separated from the reaction mixture and recycled, reducing waste. researchgate.net

Another approach focuses on atom economy by using catalyst-free methods where possible. For example, the reaction of methacrylic anhydride with alcohols can proceed efficiently without a catalyst, with the only byproduct being methacrylic acid, which can be recovered. rsc.org Research into solvent-free reaction conditions or the use of greener solvents is also an active area. For instance, using one of the reactants, such as methyl methacrylate, as both a reagent and a solvent in transesterification can simplify the process. rsc.org

Furthermore, the development of continuous flow processes, as opposed to batch reactors, can offer better control over reaction conditions, improve safety, and lead to higher and more consistent yields, aligning with the principles of process intensification in green engineering. google.com

Polymerization Strategies and Mechanistic Investigations of 1h,1h Perfluoroheptyl Methacrylate

Homopolymerization of 1H,1H-Perfluoroheptyl Methacrylate (B99206)

The synthesis of homopolymers of PFHMA is fundamental to understanding its polymerization behavior and the intrinsic properties of the resulting fluorinated polymer.

Conventional free radical polymerization is a widely utilized method for synthesizing a variety of polymers, including fluorinated poly(meth)acrylates. researchgate.net This approach can be adapted to different reaction conditions to control the polymerization process and the final polymer characteristics.

Bulk polymerization involves the direct conversion of the liquid monomer into a polymer, where the polymer remains soluble in its own monomer. google.com This technique is often challenged by the high viscosity of the polymerizing medium and the difficulty in removing residual monomer. google.com For methacrylate systems, depolymerization can be a concern at the high temperatures sometimes required for monomer removal. google.comnih.gov While specific studies on the bulk polymerization of solely PFHMA are not extensively detailed in the provided results, the principles of bulk polymerization of other methacrylates, such as methyl methacrylate (MMA), provide a general framework. google.comnih.gov The process typically involves a free radical initiator and is often carried out until a high conversion of monomer to polymer is achieved. google.com

Solution polymerization is a common and versatile method for synthesizing fluorinated polymers. researchgate.netchem-soc.si In this technique, the monomer and initiator are dissolved in a suitable solvent, which helps to control the viscosity of the reaction mixture and dissipate the heat of polymerization. The choice of solvent is crucial and can influence the polymerization kinetics and the properties of the resulting polymer. For fluorinated methacrylates, solvents such as toluene, methyl ethyl ketone (MEK), and various fluorinated solvents have been used. researchgate.netdergipark.org.tr

For instance, the free radical copolymerization of perfluoroalkyl ethyl methacrylate with other monomers like methyl methacrylate (MMA) and butyl acrylate (B77674) (BA) has been successfully carried out in a toluene/methyl ethyl ketone solvent mixture using an initiator like azobisisobutyronitrile (AIBN). researchgate.net Similarly, the copolymerization of 2-perfluorooctylethyl methacrylate with MMA has been conducted in solvents like cyclohexanone (B45756) and R-113/TFT, also employing thermal initiators. dergipark.org.tr These studies indicate that free radical polymerization in solution typically results in random copolymers. dergipark.org.tr The use of solution polymerization allows for good control over the reaction and yields soluble polymers, which is advantageous for subsequent characterization and processing. kpi.ua

Table 1: Examples of Solution Polymerization of Fluorinated Methacrylates

| Monomers | Solvent(s) | Initiator | Temperature (°C) | Resulting Polymer |

| Perfluoroalkyl ethyl methacrylate, Methyl methacrylate, Butyl acrylate | Toluene/Methyl ethyl ketone | AIBN | 75 | Random Copolymer dergipark.org.tr |

| 2-Perfluorooctylethyl methacrylate, Methyl methacrylate | Cyclohexanone | BPO | 70 | Random Copolymer dergipark.org.tr |

| 2-Perfluorooctylethyl methacrylate, Methyl methacrylate | R-113/TFT | AIBN | 70 | Random Copolymer dergipark.org.tr |

| Furfuryl methacrylate, N-vinylpyrrolidone | N,N-dimethylformamide | AIBN | 50 | Soluble Copolymer kpi.ua |

Emulsion polymerization is a heterogeneous polymerization process that occurs in an emulsion, typically consisting of monomer, water, a surfactant, and a water-soluble initiator. dtu.dk The kinetics of emulsion polymerization are generally characterized by three intervals. whiterose.ac.uk

Interval I: Particle nucleation occurs, and the polymerization rate increases. whiterose.ac.uk Nucleation can happen via micellar nucleation, where initiator radicals enter monomer-swollen surfactant micelles, or homogeneous nucleation, where oligomeric radicals precipitate from the aqueous phase and are then stabilized by surfactant. researchgate.netscienceopen.com

Interval II: The number of polymer particles remains relatively constant, and they continue to grow by consuming monomer from monomer droplets that diffuse through the aqueous phase. The polymerization rate is often constant during this phase. whiterose.ac.uk

Interval III: Monomer droplets are depleted, and the polymerization rate decreases as the remaining monomer within the polymer particles is consumed. whiterose.ac.uk

Miniemulsion polymerization is a variation of emulsion polymerization where the monomer is dispersed in the continuous phase (usually water) as fine, stable droplets with a size range of 50 to 500 nm. cmu.edu This is achieved by using a combination of a surfactant and a costabilizer (a highly water-insoluble compound) and applying high shear to break down larger droplets. cmu.edu The key feature of miniemulsion polymerization is that particle nucleation occurs predominantly within the monomer droplets, rather than in the aqueous phase as in conventional emulsion polymerization. cmu.edu

This technique is particularly advantageous for polymerizing highly hydrophobic monomers, as the need for monomer diffusion through the aqueous phase is minimized. cmu.edu Ultrasound has also been employed to initiate miniemulsion polymerization of methacrylate monomers, leading to the formation of latex particles in the nanometer size range. nih.gov The mechanism is suggested to be similar to conventional miniemulsion polymerization. nih.gov A facile soap-free miniemulsion polymerization of methyl methacrylate has been achieved using a reverse atom transfer radical polymerization (ATRP) technique, where a water-soluble initiator also acted as a stabilizer. nih.gov

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. researchgate.net These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species.

One of the most studied CRP techniques is Atom Transfer Radical Polymerization (ATRP). mdpi.com ATRP is typically catalyzed by transition metal complexes and allows for the polymerization of a wide range of monomers, including methacrylates. mdpi.comcmu.edu For instance, NiBr2(PPh3)2 has been shown to be an effective catalyst for the controlled radical polymerization of methyl methacrylate, resulting in polymers with narrow molecular weight distributions. cmu.edu Light-controlled living radical polymerization of methacrylates has also been demonstrated, offering temporal control over the polymerization process. nih.gov

More recently, photocontrolled living radical polymerization (photo-CRPs) has been utilized for the synthesis of cross-linked fluorinated polymer cores. acs.org In one study, 2-(perfluorohexyl) ethyl methacrylate was polymerized with a cross-linker using a specific initiator and photocatalyst under visible light irradiation to yield well-defined core-shell structures. acs.org This highlights the potential of CRP methods to create complex and functional fluorinated polymer architectures.

Controlled/Living Radical Polymerization (CRP) of 1H,1H-Perfluoroheptyl Methacrylate

Atom Transfer Radical Polymerization (ATRP) Systems

ATRP has proven to be a robust method for the controlled polymerization of a wide array of monomers, including methacrylates. youtube.com It allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. youtube.comsigmaaldrich.com The fundamental principle of ATRP involves the reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst. youtube.com

The success of an ATRP reaction is highly dependent on the careful selection of the initiator and the catalyst system. youtube.com The initiator, typically an alkyl halide, provides the initial radical species that commences the polymerization process. youtube.com The catalyst system, most commonly a copper complex, facilitates the reversible activation and deactivation of the polymer chains. sigmaaldrich.com

The general mechanism of ATRP involves a transition metal complex (Mt^z/L) that reacts with an alkyl halide initiator (RX) to form a radical (R•) and a higher oxidation state metal complex (X-Mt^(z+1)/L). This process is known as activation. The formed radical then propagates by adding to monomer units. The deactivation step, which is crucial for the controlled nature of the polymerization, involves the reaction of the propagating radical with the higher oxidation state metal complex to regenerate the dormant alkyl halide species and the lower oxidation state metal complex. sigmaaldrich.com

Table 1: Key Components in ATRP of Methacrylates

| Component | Function | Common Examples |

|---|---|---|

| Monomer | Building block of the polymer chain. | This compound |

| Initiator | Provides the initial radical for polymerization. | Ethyl 2-bromoisobutyrate (EBiB) sigmaaldrich.com |

| Catalyst | Mediates the reversible deactivation of growing chains. | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) sigmaaldrich.comyoutube.com |

| Ligand | Solubilizes the metal salt and adjusts its redox potential. | Tris(2-pyridylmethyl)amine (TPMA), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) sigmaaldrich.comcmu.edu |

| Solvent | Dissolves reactants and facilitates the reaction. | Anisole youtube.com |

Modern ATRP techniques like Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) have been developed to reduce the required catalyst concentration to parts-per-million levels. sigmaaldrich.com These methods often employ a reducing agent, such as tin(II) ethylhexanoate or ascorbic acid in ARGET ATRP, or a radical initiator like AIBN in ICAR ATRP, to continuously regenerate the active catalyst species. sigmaaldrich.com

The ligand plays a critical role in ATRP by solubilizing the transition metal salt in the polymerization medium and, more importantly, by adjusting the redox potential of the metal center. cmu.edu The choice of ligand directly influences the activity of the catalyst and the dynamics of the halogen exchange reaction. cmu.eduacs.org The electron-donating ability of the ligand can significantly affect the redox potential and reactivity of the metal center. cmu.edu

For the polymerization of methacrylates, a variety of nitrogen-based ligands have been successfully employed. sigmaaldrich.com The activity of these ligands generally follows the order: alkyl amine ≈ pyridine (B92270) > alkyl imine ≫ aryl imine > aryl amine. acs.org

Table 2: Common Ligands Used in ATRP

| Ligand Abbreviation | Full Name |

|---|---|

| bpy | 2,2'-bipyridine cmu.edu |

| dNbpy | 4,4'-Di-5-nonyl-2,2'-bipyridine cmu.edu |

| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine cmu.edu |

| TPMA | Tris(2-pyridylmethyl)amine cmu.edu |

| Me6TREN | Tris(2-dimethylaminoethyl)amine cmu.edu |

Tris(2-pyridylmethyl)amine (TPMA) and its derivatives are among the most active ligands for copper-based ATRP. cmu.edu The introduction of electron-donating groups to the pyridine rings of the TPMA ligand can further enhance the catalyst's activity. cmu.edu Ligands like Me6TREN and TPMA are particularly effective in low-catalyst-concentration techniques like ARGET and ICAR ATRP. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile form of controlled radical polymerization that is applicable to a wide range of monomers. sigmaaldrich.com The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which allows for the synthesis of polymers with low polydispersity and complex architectures. sigmaaldrich.comsigmaaldrich.com

The key to a successful RAFT polymerization lies in the selection of an appropriate CTA. nih.gov The CTA's structure, particularly the R and Z groups, significantly influences the polymerization kinetics and the degree of control over the final polymer structure. sigmaaldrich.combohrium.com The R group must be a good homolytic leaving group that can efficiently reinitiate polymerization, while the Z group modulates the reactivity of the C=S double bond. sigmaaldrich.com

For methacrylates, trithiocarbonates and certain dithiobenzoates have been shown to be effective CTAs. nih.gov The choice of the R group is particularly critical for methacrylate polymerization, with tertiary cyanoalkyl groups often being effective. sigmaaldrich.com

Table 3: Representative Chain Transfer Agents for RAFT Polymerization

| CTA Type | General Structure | Suitable Monomers |

|---|---|---|

| Dithioesters | Z-C(=S)S-R | Methacrylates, Styrenes sigmaaldrich.com |

| Dithiocarbamates | R'₂N-C(=S)S-R | Methacrylates, Acrylates sigmaaldrich.com |

| Trithiocarbonates | R-S-C(=S)S-R' | Methacrylates, Acrylates, Styrenes sigmaaldrich.comnih.gov |

| Xanthates | RO-C(=S)S-R' | Less activated monomers sigmaaldrich.com |

A novel symmetrical trithiocarbonate, di(diphenylmethyl) trithiocarbonate, has been reported to effectively control the polymerization of methacrylic monomers, yielding polymers with low molecular weight dispersity (Đ < 1.5). nih.gov However, this particular CTA exhibited atypical behavior, requiring higher initiator-to-CTA molar ratios for predictable molecular weights. nih.gov

Nitroxide-Mediated Polymerization (NMP)

NMP is another powerful technique for controlled radical polymerization that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. nih.gov This method allows for the synthesis of polymers with well-controlled chain lengths and structures. wikipedia.org The initiating species in NMP are alkoxyamines, which can undergo homolysis of the C-O bond to generate a carbon radical initiator and a stable nitroxide radical. wikipedia.org

While NMP has been successfully applied to many monomers, the controlled polymerization of methacrylic esters has historically been a challenge. nih.gov However, recent advancements have led to more successful strategies. One such approach involves the in situ formation of hindered nitroxides from the combination of a low-temperature azo-initiator and a hindered nitroso-compound. researchgate.netrsc.org This system has enabled the homopolymerization of various methacrylates at moderate temperatures (40–50 °C), limiting side reactions that are often observed in the NMP of methacrylates. researchgate.netrsc.org

Photopolymerization and UV-Curing Approaches

Photopolymerization, or UV-curing, is an attractive method for polymer synthesis due to its speed, energy efficiency, and solvent-free nature. nih.gov The process involves the use of a photoinitiator that, upon absorption of UV radiation, generates radicals that initiate polymerization. nih.gov This technique is widely used for acrylate and methacrylate monomers. nih.gov

The efficiency of photopolymerization can be influenced by factors such as the type of photoinitiator, the presence of co-initiators or synergists, and the reaction atmosphere. For instance, in the UV-curable free-radical polymerization of perfluoropolyether dimethacrylate (PFPE-DMA) systems, the presence of a tertiary amine like triethylamine (B128534) (TEA) can mitigate oxygen inhibition and act as a co-initiator, thereby increasing the cure rate and conversion. scirp.org

The properties of the resulting polymers can be tailored by adjusting the monomer composition and post-curing conditions. For example, in the UV polymerization of copolymers of terpene methacrylates and methyl methacrylate, post-curing at higher temperatures (e.g., 120 °C) resulted in materials with high resistance to solvents and chemicals. nih.gov

Initiated Chemical Vapor Deposition (iCVD) Techniques

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free method utilized for the synthesis of polymer thin films directly on a substrate surface. This technique is particularly advantageous for creating conformal, pinhole-free coatings of fluorinated polymers, including those derived from perfluoroalkyl methacrylates. The iCVD process involves introducing a monomer, such as a fluorinated methacrylate, and a radical initiator into a vacuum chamber. capes.gov.brresearchgate.net The initiator, typically a peroxide, is thermally decomposed by heated filaments suspended above a cooled substrate. capes.gov.br This generates primary radicals in the gas phase. google.com

The polymerization mechanism proceeds as follows:

Initiator Decomposition: The initiator molecules are thermally broken down into primary radicals in the vicinity of the heated filaments (typically 200–350 °C). capes.gov.brgoogle.com This temperature is selected to be high enough to decompose the initiator but low enough to leave the monomer structure intact. capes.gov.br

Surface Adsorption: Both the monomer vapor and the initiator radicals diffuse and adsorb onto the temperature-controlled substrate. google.compcimag.com

Surface Polymerization: Polymerization is initiated on the surface when a primary radical attacks an adsorbed monomer molecule. The polymer chain then propagates through the addition of more monomer units on the substrate. capes.gov.brgoogle.com Termination occurs via standard bimolecular chain termination reactions. google.com

A key advantage of iCVD is the ability to retain the chemical functionality of the monomer, which is crucial for preserving the unique properties of the perfluoroalkyl side chains. capes.gov.br Studies on the iCVD of structurally similar monomers, like 1H,1H,2H,2H-perfluorodecyl acrylate (PPFDA), have shown that process parameters can be tuned to control film properties. For instance, the deposition rate and molecular weight are highly dependent on the substrate temperature and the partial pressure of the monomer. researchgate.net Lowering the substrate temperature or increasing the monomer pressure leads to a higher concentration of adsorbed monomer on the surface, which in turn increases both the deposition rate and the resulting molecular weight. researchgate.net This control allows for the creation of low surface energy films with tailored thickness and molecular characteristics. researchgate.netacs.org

Copolymerization of this compound with Co-monomers

Copolymerization is a versatile strategy to combine the desirable properties of poly(this compound), such as low surface energy and hydrophobicity, with other functionalities provided by co-monomers. This approach allows for the creation of materials with tailored thermal, mechanical, and surface properties.

Random Copolymerization Kinetics and Reactivity Ratios

In random copolymerization, the sequence of monomer units in the polymer chain is determined by the relative reactivities of the monomers and their concentrations in the feed. The kinetics of this process are described by the copolymer equation, which uses reactivity ratios (r₁ and r₂) to predict the composition of the copolymer being formed. tulane.edu

Reactivity Ratios (r): The reactivity ratio for a given monomer (e.g., r₁) is the ratio of the rate constant for a growing polymer chain ending in that monomer adding another unit of the same monomer (k₁₁) to the rate constant for it adding the other co-monomer (k₁₂). tulane.edu

If r > 1, the radical prefers to add its own monomer.

If r < 1, the radical prefers to add the other monomer.

If r₁r₂ ≈ 1, an ideal random copolymer is formed, with monomer incorporation determined by feed ratios. tulane.edu

If r₁ and r₂ are both less than 1, the copolymer tends toward alternation.

While specific reactivity ratios for this compound were not found in the reviewed literature, studies on similar systems provide insight. For example, the free-radical copolymerization of a novel perfluorinated acrylic monomer, 3,5-bis(perfluorobenzyloxy)benzyl acrylate (FM, M₁), with methyl methacrylate (MMA, M₂) yielded reactivity ratios of r₁ = 0.38 and r₂ = 1.11. researchgate.net Since r₁ < 1 and r₂ > 1, this indicates that both growing radicals (P-FM• and P-MMA•) preferentially add MMA. researchgate.net Research on random copolymers of dodecafluorheptyl methylacrylate (DFHMA), a close structural analog, and butyl methacrylate demonstrated that the conformation of the resulting polymer chains in solution significantly impacts the surface properties of films cast from them. nih.gov

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type | Reference |

|---|---|---|---|---|---|---|

| 3,5-bis(perfluorobenzyloxy)benzyl acrylate (FM) | Methyl Methacrylate (MMA) | 0.38 | 1.11 | 0.42 | Random | researchgate.net |

Block Copolymer Synthesis and Architecture Control

Block copolymers containing a poly(this compound) segment are of significant interest for creating self-assembling nanostructures and highly organized surfaces. Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are essential for synthesizing well-defined block copolymers with controlled molecular weights and low polydispersity. fluorine1.rursc.org

The synthesis of diblock and triblock copolymers allows for the combination of a lipophobic and hydrophobic fluorinated block with a hydrophilic or oleophilic block, leading to amphiphilic properties. A key example is the synthesis of well-defined diblock copolymers of poly(ethylene oxide) (PEO) and poly(1H,1H-perfluorooctyl methacrylate) (PFOMA) via ATRP. researchgate.net In this architecture, the hydrophilic PEO block and the lipophobic PFOMA block drive self-assembly into micelles in solution. researchgate.net

RAFT polymerization is another powerful tool for creating block copolymers. For instance, diblock copolymers of methyl methacrylate (MMA) and 2,2,2-trifluoroethyl methacrylate (TFEMA) have been synthesized, demonstrating the versatility of this method for fluorinated methacrylates. fluorine1.ru Similarly, amphiphilic triblock copolymers featuring a central polyethylene (B3416737) (PE) block and outer blocks of a functional polymer have been created through post-polymerization functionalization strategies, a method that could be adapted for fluorinated methacrylates. nsf.gov

| Copolymer Architecture | Fluorinated Monomer | Co-monomer(s) | Synthesis Method | Reference |

|---|---|---|---|---|

| Diblock (AB) | 1H,1H-Perfluorooctyl Methacrylate (PFOMA) | Ethylene Oxide (forming PEO) | ATRP | researchgate.net |

| Diblock (AB) | 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | Methyl Methacrylate (MMA) | RAFT | fluorine1.ru |

| Diblock (AB) | Perfluorohexylethyl Methacrylate | Stearyl Acrylate | Not specified | researchgate.net |

| Diblock (AB) | Perfluoroalkyl Methacrylates | Methyl Methacrylate (MMA) | Anionic Polymerization | rsc.org |

Graft copolymers offer another route to control material properties by attaching side chains of one polymer to the backbone of another. Poly(this compound) can be incorporated as either the backbone or the grafted side chains.

A common approach is the "grafting from" method, where initiator sites are created on a polymer backbone, from which the second monomer is polymerized. For example, graft copolymers have been prepared by grafting poly(methyl methacrylate) (PMMA) side chains from a poly((perfluoroalkyl)ethyl methacrylate) backbone. acs.org Conversely, perfluoroalkyl methacrylates can be grafted from other polymer backbones, such as polyolefins, to impart surface-active properties. google.com Urethane graft copolymers have also been synthesized by first creating a macromonomer via free-radical polymerization of a perfluoroalkylethyl acrylate and then reacting it with a diisocyanate. capes.gov.br This creates a polyurethane backbone with pendant fluorinated side chains. capes.gov.brdntb.gov.ua

The choice of co-monomer is critical for determining the final properties of the copolymer. Hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) methacrylate (PEGMA) are selected to create amphiphilic block copolymers that can self-assemble in aqueous media. fluorine1.ruresearchgate.net Hydrocarbon-based monomers such as methyl methacrylate (MMA), butyl acrylate, or stearyl acrylate are used to modify thermal properties, mechanical strength, and processability, while still leveraging the low surface energy imparted by the fluorinated segments. researchgate.netresearchgate.netresearchgate.net

Sequence control—the arrangement of monomers along the polymer chain—has a profound impact on material properties. A study comparing random and block copolymers of poly(perfluorohexylethyl methacrylate) and poly(stearyl acrylate) found that the block copolymer architecture was more effective at creating a stable, low-energy surface. researchgate.net The block structure allowed for better phase separation, improving the surface fluorine density and enhancing the crystallinity of the stearyl acrylate segments, which in turn restricted the mobility and reorganization of the perfluoroalkyl groups. researchgate.net Advanced techniques like photoiniferter polymerization and light-driven RAFT offer pathways to create more complex and precisely controlled monomer sequences, which are currently areas of active research for accessing block copolymers that are unobtainable through conventional methods. osti.govresearchgate.net

Polymerization in Non-Conventional Media

Polymerization in supercritical carbon dioxide (scCO2) has emerged as a promising "green" alternative to conventional solvent-based polymerization methods. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the final product by depressurization. Its properties, such as density and solvent power, can be tuned by adjusting temperature and pressure.

Fluorinated polymers, in general, exhibit good solubility in scCO2, making this medium particularly suitable for their synthesis. nih.gov The polymerization of fluorinated methacrylates in scCO2 can be carried out via free-radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). nih.gov

The process can be conducted as a dispersion polymerization, where the monomer is soluble in scCO2, but the resulting polymer is not. In such cases, a stabilizer is required to prevent the aggregation of polymer particles and to control the particle size and morphology. For fluorinated systems, CO2-philic stabilizers are often employed.

The polymerization of alkyl 2-trifluoromethacrylates in scCO2 has been investigated, revealing that the polymerizability can be significantly influenced by the monomer structure. nih.gov For instance, while methyl methacrylate can be readily polymerized in scCO2, the polymerization of some fluorinated counterparts can be more challenging. nih.gov

Specific experimental data on the polymerization of this compound in supercritical carbon dioxide, including detailed conditions such as pressure, temperature, concentrations of monomer and initiator, the type of stabilizer used, and the characteristics of the resulting polymer (e.g., molecular weight, polydispersity), are not available in the public domain based on the conducted research. Consequently, a detailed interactive data table for this specific system cannot be generated.

Polymer Architecture and Structural Elucidation of Poly 1h,1h Perfluoroheptyl Methacrylate Based Materials

Molecular Weight Distribution and Polydispersity Control

The control over molar mass and molar mass distribution is a fundamental aspect of modern polymer synthesis, significantly influencing the final material's properties. researchgate.net Techniques of reversible-deactivation radical polymerization (RDRP), such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are pivotal for synthesizing well-defined PFHMA-based polymers. researchgate.netfluorine1.ru These methods allow for the production of polymers with predetermined molecular weights and narrow molecular weight distributions, typically characterized by a low polydispersity index (PDI, Mw/Mn). chemrestech.compolymersource.ca

For instance, controlled radical polymerization of fluorinated methacrylates enables the synthesis of polymers with PDI values often below 1.3, indicating a high degree of control over the polymerization process. fluorine1.ru Specifically, RAFT polymerization of pentafluorophenyl methacrylate (B99206) (PFPMA), a related fluorinated monomer, has yielded polymers with Mn up to 17,000 g·mol−1 and a PDI below 1.2. researchgate.net Similarly, ATRP has been effectively used to polymerize various methacrylates, achieving excellent control over molecular weight and resulting in PDI values as low as 1.1. chemrestech.comchemrestech.com This level of control is crucial for applications where uniform chain length is paramount, such as in self-assembling systems and high-performance coatings. The linear evolution of molecular weight with monomer conversion and the ability to perform chain extension experiments are hallmarks of a controlled or "living" polymerization process. chemrestech.comnih.gov

Table 1: Examples of Controlled Polymerization of Fluorinated Methacrylates

| Monomer | Polymerization Method | Mn (g·mol−1) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| Pentafluorophenyl Methacrylate (PFPMA) | RAFT | <17,000 | <1.2 | researchgate.net |

| But-3-en-1-yl methacrylate | ATRP | 5,130 | 1.1 | chemrestech.com |

| Pentafluorophenyl Methacrylate (PFPMA) | RAFT | ~10,000 | N/A | nih.gov |

| 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) | RAFT | N/A | N/A | rsc.org |

Chain Microstructure and Stereoregularity Investigations

The stereochemistry of the polymer backbone, known as tacticity, plays a significant role in determining the physical properties of the resulting material, including its crystallinity and glass transition temperature. The primary methods for elucidating the chain microstructure of polymethacrylates are high-resolution nuclear magnetic resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR. ismar.orgresearchgate.net

For a typical polymethacrylate (B1205211) like poly(methyl methacrylate) (PMMA), the α-methyl proton signal in ¹H NMR spectra splits into three distinct peaks corresponding to isotactic (i), heterotactic (h), and syndiotactic (s) triads. ismar.org Similarly, the quaternary carbon and carbonyl carbon signals in ¹³C NMR spectra are sensitive to the stereochemical configuration at the pentad and triad (B1167595) levels, respectively. researchgate.net Polymers synthesized via free-radical polymerization, a common method for producing PFHMA, are typically predominantly syndiotactic. ismar.orgresearchgate.net For example, free-radical polymerization of glycidyl (B131873) methacrylate results in a largely syndiotactic polymer that follows Bernoullian statistics. researchgate.net The stereoregularity can be influenced by the polymerization conditions, such as solvent and temperature, particularly in anionic polymerization methods. ismar.org A quantitative analysis of triad and higher-order sequences (tetrads, pentads) provides detailed insight into the polymerization mechanism. researchgate.net

Self-Assembly Behavior and Morphological Characterization in Solution and Bulk

The incorporation of the highly fluorinated side chain in PFHMA induces strong self-assembly behavior, driven by the incompatibility between the fluorinated segments and other chemical moieties (fluorophilicity/fluorophobicity). This leads to the formation of well-defined nanoscale morphologies in both solution and the solid state.

In selective solvents, amphiphilic block copolymers containing a PFHMA block can self-assemble into micelles. youtube.com These structures typically consist of a core formed by the insoluble block and a corona formed by the soluble block. For a block copolymer with PFHMA, the fluorinated block's solvophobicity in a non-fluorinated solvent would drive the formation of a fluorinated core, shielded by a soluble corona.

The formation and characterization of these micelles are studied using techniques such as fluorescence spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS). nih.govnih.gov Fluorescence spectroscopy can determine the critical micelle concentration (CMC), which is the concentration at which micelle formation begins. nih.gov The strong hydrophobicity of fluorinated blocks often leads to very low CMC values, indicating a high propensity for aggregation. nih.gov DLS is used to measure the hydrodynamic radius of the micelles in solution, while TEM provides direct visualization of their size and morphology, which can be spherical, cylindrical, or vesicular depending on the block copolymer composition and solvent conditions. nih.govnih.gov

In the bulk state, block copolymers containing a PFHMA segment undergo microphase separation, where the immiscible blocks segregate into distinct, ordered nanodomains. sci-hub.st This phenomenon is governed by the product of the Flory-Huggins interaction parameter (χ) and the degree of polymerization (N), as well as the volume fraction of the constituent blocks. researchgate.net The high incompatibility between fluorinated and non-fluorinated blocks results in a large χ parameter, strongly favoring microphase separation even at relatively low molecular weights. rsc.org

The resulting morphologies, such as lamellae, hexagonally packed cylinders, gyroids, and spheres, can be characterized using atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS). sci-hub.stresearchgate.net AFM, particularly in tapping mode with phase imaging, is a powerful tool for visualizing the surface topography and mapping the domains of different mechanical properties corresponding to the segregated blocks. sci-hub.st The morphology is influenced by the block volume ratio, molecular weight, and sample preparation conditions like solvent casting and thermal annealing. sci-hub.strsc.org This ability to create well-ordered nanostructures is critical for applications in nanofabrication and the development of functional surfaces. rsc.org

Polymer Network Formation and Cross-linking Strategies

Creating cross-linked polymer networks from PFHMA is essential for enhancing mechanical stability, thermal resistance, and chemical durability for applications such as coatings and advanced composites. rsc.org Cross-linking can be achieved through several strategies.

One common method is the copolymerization of the monofunctional 1H,1H-perfluoroheptyl methacrylate monomer with a multifunctional cross-linking monomer. bohrium.comresearchgate.net Ethylene glycol dimethacrylate is an example of a cross-linker that can be incorporated during free-radical polymerization to form a network structure. acs.org The properties of the resulting network, such as the glass transition temperature (Tg) and mechanical modulus, can be tuned by controlling the cross-linker length and concentration. bohrium.com

Another approach involves synthesizing a precursor polymer with reactive groups that can undergo a subsequent cross-linking reaction. rsc.org For example, a random copolymer can be prepared containing monomers with thermally reactive moieties, such as aryl trifluorovinyl ethers, which can undergo [2π + 2π] cycloaddition upon heating to form a durable perfluorocyclobutyl-cross-linked network. rsc.org This post-polymerization cross-linking provides excellent thermal stability. rsc.org Furthermore, cross-linking can sometimes occur in monofunctional acrylates through chain transfer mechanisms involving hydrogen atom transfer between monomer substituents and propagating radicals, though this is less controlled. rsc.org These strategies allow for the creation of robust materials that leverage the unique surface properties of the fluorinated components. nih.gov

Advanced Analytical and Spectroscopic Characterization of Poly 1h,1h Perfluoroheptyl Methacrylate and Its Derivatives

Spectroscopic Analysis for Chemical Structure Confirmation

Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of PFHMA. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the polymer's molecular framework, while X-ray Photoelectron Spectroscopy (XPS) offers insights into its surface elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural analysis of PFHMA, providing distinct signals for hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR: The ¹H NMR spectrum of PFHMA typically displays characteristic signals corresponding to the protons in the methacrylate (B99206) backbone and the methylene (B1212753) group adjacent to the perfluoroalkyl chain. For instance, the protons of the methyl group of the methacrylate unit (CH₃) show a chemical shift around 1.87 ppm. rsc.org The appearance of new proton signals confirms the successful incorporation of the methacrylate group onto a polymer network. rsc.org

¹³C NMR: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the polymer. For poly(methyl methacrylate) (PMMA), a related polymer, signals for the carbonyl carbon, quaternary carbon, methylene carbon, and methyl carbon are well-defined. researchgate.netauremn.org In PFHMA, the ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the ester group, the carbons of the methacrylate backbone, and the carbons of the perfluoroheptyl chain, with their chemical shifts influenced by the highly electronegative fluorine atoms. For example, in a similar fluorinated polymer, the carbonyl carbon appears at approximately 168.8 ppm, while the carbons of the vinyl group are observed around 137.3 and 135.2 ppm. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly valuable for characterizing fluorinated polymers. It provides information on the different fluorine environments within the perfluoroheptyl side chain. The spectra can exhibit complex multiplets due to spin-spin coupling between neighboring fluorine atoms. For instance, in a related fluorinated polymer, characteristic signals for the trifluoromethyl group (-CF₃) and other fluorine atoms in the side chain are observed at specific chemical shifts. researchgate.net

| Nucleus | Typical Chemical Shift (ppm) | Assignment |

| ¹H | ~1.87 | Methacrylate methyl protons (CH₃) |

| ¹³C | ~168.8 | Carbonyl carbon (C=O) |

| ¹³C | ~137.3, ~135.2 | Vinylic carbons |

| ¹⁹F | Varies | Perfluoroheptyl chain fluorines (-CF₂, -CF₃) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a polymer. The FTIR spectrum of PFHMA is characterized by strong absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key characteristic peaks for PFHMA and related fluorinated polyacrylates include:

C=O stretching: A strong absorption band typically appears in the region of 1730-1740 cm⁻¹, characteristic of the carbonyl group in the methacrylate ester. spectroscopyonline.com

C-F stretching: Multiple strong absorption bands are observed in the region of 1100-1300 cm⁻¹, which are indicative of the C-F bonds in the perfluoroalkyl chain. researchgate.netresearchgate.net

C-O stretching: Bands associated with the C-O stretching of the ester group are also present. nih.gov

The presence and position of these peaks confirm the successful polymerization of the 1H,1H-perfluoroheptyl methacrylate monomer.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch | 1730 - 1740 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch | Varies |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of a material. For PFHMA, XPS is used to confirm the presence and quantify the concentration of fluorine, carbon, and oxygen on the polymer surface.

High-resolution XPS spectra of the C 1s, O 1s, and F 1s regions can distinguish between different chemical environments. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds, C-O bonds, C=O bonds, and C-F bonds, each with a characteristic binding energy. casaxps.com This allows for a detailed analysis of the surface chemical structure and can be used to study surface segregation in copolymers containing PFHMA. core.ac.uk

Chromatographic Techniques for Molecular Weight and Polydispersity Determination

Chromatographic methods are essential for determining the molecular weight distribution of polymers, which significantly influences their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is the most common technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. ufl.edu The technique separates polymer molecules based on their hydrodynamic volume in solution. ufl.edu

For fluorinated polymers like PFHMA, which may have limited solubility in common GPC solvents like tetrahydrofuran (B95107) (THF), specialized solvents such as hexafluoroisopropanol (HFIP) may be required. ufl.edu The choice of solvent and calibration standards, often polystyrene or poly(methyl methacrylate) (PMMA), is critical for obtaining accurate molecular weight data. ufl.edu GPC/SEC analysis is crucial for monitoring the progress of polymerization reactions and for correlating polymer molecular weight with final material properties. researchgate.net

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards larger molecules. |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A PDI of 1 indicates a monodisperse polymer. |

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 1: Illustrative DSC Data for Copolymers Containing this compound

| Copolymer Composition | Molecular Weight (Mn, kDa) | Glass Transition Temperature (Tg, °C) |

| PMMA-r-poly(this compound) | 14–17 | Varies with composition |

| Diblock copolymers of 1H,1H,2H,2H-perfluorodecyl methacrylate and MMA | 12–13 | Varies with composition |

Note: This table is illustrative. Actual Tg values depend on the specific copolymer composition and experimental conditions.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymeric materials. By monitoring the change in mass of a sample as a function of temperature, TGA provides critical information about the onset of degradation, the rate of decomposition, and the residual mass at high temperatures.

For poly(this compound) and its copolymers, TGA is essential for determining their operational temperature limits and understanding their degradation mechanisms. The high thermal stability of the carbon-fluorine bond generally imparts excellent thermal resistance to these polymers.

Morphological and Microstructural Characterization

The performance of polymeric materials is intrinsically linked to their morphology and microstructure. A suite of advanced microscopy and scattering techniques is utilized to characterize these features from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of polymer nanoparticles and thin films at high resolution. In the context of poly(this compound), TEM is instrumental in characterizing the morphology of block copolymers and the structure of latex particles formed during emulsion polymerization. The high electron density of the fluorine atoms can provide inherent contrast, facilitating the imaging of fluorinated domains within a polymer matrix.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides valuable information about the surface topography and morphology of polymer films and coatings. For materials based on poly(this compound), SEM is used to examine the surface features of spin-coated films, membranes, and other fabricated structures. This analysis can reveal details about surface roughness, porosity, and the presence of any phase-separated domains, which are critical for applications such as hydrophobic coatings and biomaterials.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles suspended in a liquid. For poly(this compound) synthesized via emulsion or dispersion polymerization, DLS is a primary method for determining the average particle size and the breadth of the size distribution of the resulting latex particles. This information is vital for controlling the properties of the final polymer dispersion and any films or coatings derived from it.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. udel.edu For polymers like poly(this compound), AFM is used to probe surface structures at the nanoscale. udel.edu In this technique, a sharp tip attached to a cantilever is scanned across the surface, and the interactions between the tip and the surface are monitored to create a detailed topographical map. udel.edu The amplitude of the cantilever's oscillations varies with the chemical composition and height differences on the surface, which are then translated into color-mapped images. udel.edu This is particularly useful for studying the surface segregation of fluorinated segments in copolymers and blends, which leads to unique surface properties such as hydrophobicity and low surface energy. udel.edu

Surface Interfacial Characterization Techniques

The surface properties of polymers are critical for their application, dictating their interaction with the environment. For fluorinated polymers like poly(this compound), which are prized for their low surface energy and hydrophobicity, precise characterization is essential.

Contact angle measurement is a primary technique used to quantify the wettability of a solid surface. researchgate.net Surfaces with water contact angles below 90° are considered hydrophilic, while those with angles above 90° are hydrophobic. rigaku.com For poly(this compound) and similar fluoropolymers, which are known for their highly hydrophobic and oleophobic nature, contact angle measurements are crucial for assessing surface quality and performance. rsc.org

The most common method is the sessile drop technique, where a droplet of a liquid (e.g., deionized water) is placed on the polymer surface and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. rigaku.com An optical system with a camera captures the droplet's profile, and software is used to calculate the angle. rigaku.comnih.gov The measurements can be performed with various liquids to understand the surface's behavior with both polar and non-polar substances. researchgate.net For superhydrophobic surfaces, which can be achieved with fluorinated coatings, roll-off angle measurements are also important to characterize the water-repellent properties. rigaku.com

Fluorinated polymers consistently exhibit high contact angles due to the low surface energy of the C-F bonds and the tendency of the perfluoroalkyl side chains to orient at the polymer-air interface. Research on similar fluoroalkyl methacrylate polymers and copolymers demonstrates this effect, with water contact angles often exceeding 110°. rigaku.comyoutube.com

Table 1: Contact Angle Data for Various Fluorinated and Non-Fluorinated Polymers This table provides representative contact angle values for different polymer surfaces to illustrate the high hydrophobicity of fluorinated materials.

*Poly(1H,1H-Heptafluorobutyl methacrylate-co-Glycidyl Methacrylate) with 66% FMA content.

The surface tension, or more accurately, the surface free energy (SFE) of a solid polymer, is a measure of the excess energy at its surface compared to the bulk. It is a fundamental property that governs adhesion, wettability, and biocompatibility. For poly(this compound), a very low SFE is expected, which is the source of its non-stick and repellent characteristics.

Direct measurement of a solid's SFE is not feasible; instead, it is calculated from the contact angles measured with two or three different liquids with known surface tension properties (e.g., water, diiodomethane). rigaku.com Various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, are then used to resolve the SFE into its constituent parts, typically dispersive and polar components.

Research on copolymers containing fluoroalkyl methacrylates shows that increasing the fluorine content significantly reduces the SFE. rigaku.com For example, incorporating a fluoroalkyl methacrylate comonomer can reduce the SFE of a glycidyl (B131873) methacrylate polymer from over 40 mN/m to below 14 mN/m. rigaku.com This highlights the effectiveness of the perfluoroalkyl side chains in dominating the surface properties.

Table 2: Surface Free Energy (SFE) of Various Polymer Coatings This table presents SFE values for different polymer coatings, calculated from contact angle measurements, demonstrating the low-energy surfaces created by fluorination.

*Poly(1H,1H-Heptafluorobutyl methacrylate-co-Glycidyl Methacrylate) with 66% FMA content. **Poly(2,2,2-Trifluoroethyl methacrylate-co-Glycidyl Methacrylate) with 66% FMA content. ***1H,1H,2H,2H-perfluorodecyltriethoxysilane.

Other Advanced Analytical Methods

Beyond surface characterization, a suite of advanced analytical methods is employed to understand the bulk composition, molecular structure, and microscopic properties of poly(this compound).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers. thermofisher.comresearchgate.net It provides detailed information on the molecular weight distribution, the mass of repeating monomer units, and the structure of polymer end-groups. thermofisher.comescholarship.org

In a MALDI-TOF MS analysis, the polymer sample is co-crystallized with a highly absorbing matrix compound and a cationization agent on a target plate. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.

For poly(this compound), MALDI-TOF MS can be used to determine key parameters such as the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (Đ = M_w/M_n), which indicates the breadth of the molecular weight distribution. nih.gov The high resolution of the technique can also confirm the mass of the this compound monomer unit and identify the chemical nature of the chain ends, which is crucial for confirming successful synthesis and functionalization. youtube.com

Table 3: Typical Parameters for MALDI-TOF MS Analysis of Synthetic Polymers This table outlines the key components and settings for a typical MALDI-TOF MS experiment for polymer characterization.

Combustion Ion Chromatography (CIC) is an essential analytical technique for the quantification of total fluorine in a sample, which is particularly relevant for materials containing per- and polyfluoroalkyl substances (PFAS). mostwiedzy.pl For poly(this compound), which is a fluorinated polymer, CIC provides a direct measure of its total organic fluorine (TOF) content. mostwiedzy.pl

The methodology involves the complete combustion of the sample in an oxygen-rich atmosphere. mostwiedzy.pl During this process, all fluorine-containing compounds are converted into gaseous hydrogen fluoride (B91410) (HF). This gas is then trapped in an aqueous absorption solution, and the resulting fluoride ions are quantified using ion chromatography. mostwiedzy.pl To determine the total organic fluorine (TOF), a separate measurement of total inorganic fluorine (TIF) can be made on a sample extract, with the TOF being the difference between the total fluorine (TF) and TIF. mostwiedzy.pl

CIC is a powerful screening tool because it measures the sum of all organofluorine compounds, overcoming the major limitation of targeted methods like LC-MS/MS, which can only detect specific, known PFAS and may miss a significant portion of the total fluorine content. mostwiedzy.pl This comprehensive approach is critical for assessing materials for compliance with regulations that limit total PFAS content. mostwiedzy.pl The method is highly sensitive, with detection limits in the parts-per-million (ppm) range. mostwiedzy.pl

X-ray Microcomputed Tomography (micro-CT) is a non-destructive three-dimensional imaging technique that allows for the visualization and analysis of the internal microstructure of materials. It functions by taking thousands of X-ray images of a sample from different angles, which are then computationally reconstructed to create a 3D model of the object and its internal features. nih.gov

For materials made with or coated by poly(this compound), micro-CT can provide invaluable insights into:

Porosity and Voids: It can quantify the size, distribution, and connectivity of pores or voids within a polymer matrix, which is critical for understanding mechanical properties and performance.

Coating Characterization: The technique can be used to measure the thickness and uniformity of a fluoropolymer coating on a substrate. nih.gov This is essential for quality control in applications requiring consistent surface properties.

Composite Structure: In composite materials, micro-CT can visualize the distribution of fillers or reinforcing fibers within the poly(this compound) matrix.

Defect Analysis: It allows for the non-destructive identification of internal defects such as cracks, delamination, or agglomerates.

A challenge in analyzing polymers with micro-CT is their low X-ray absorption, which can lead to poor image contrast, especially when trying to distinguish between different polymers or between a polymer and a low-density matrix. mostwiedzy.pl This can be overcome by using advanced techniques like phase-contrast imaging, which enhances the visibility of edges between materials with similar densities, or by incorporating radio-opaque fillers into the material formulation. thermofisher.commostwiedzy.pl

Table of Mentioned Compounds

Theoretical and Computational Investigations of 1h,1h Perfluoroheptyl Methacrylate Systems

Molecular Modeling and Simulation of Polymer Conformations and Aggregation

The introduction of fluorine into poly(meth)acrylates can bestow unique and highly desirable properties such as low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics. researchgate.netresearchgate.net The behavior of poly(1H,1H-dihydrofluorooctyl methacrylate) in supercritical CO2 has been studied in relation to emulsion formation and particle formation processes. researchgate.net The stability of these systems is notably influenced by both the polymer's molecular weight and the density of CO2, which compete with thermal effects. researchgate.net This behavior is consistent with a Lower Critical Solution Temperature (LCST) that is dependent on molecular weight. researchgate.net

In the context of copolymerization, which is often necessary to improve properties like adhesion and solubility, the reactivity of fluorinated monomers is a key consideration. researchgate.net For instance, the copolymerization of 2,2,2-trifluoroethyl methacrylate (B99206) (MATRIF) with various cyano monomers has been achieved through radical processes, with the yield of copolymerizations ranging between 40 and 60%. researchgate.net

The initiated chemical vapor deposition (iCVD) process has been used to create thin films of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA), a related fluorinated polymer. acs.org The tendency of pPFDA to form ordered lamellar structures is dependent on the filament and substrate temperatures during the iCVD process. acs.org This control over thin film growth is technologically significant as it influences various physicochemical material properties. acs.org

Phase Behavior Prediction and Thermodynamic Modeling

The phase behavior of fluorinated methacrylates, including 1H,1H-perfluoroheptyl methacrylate, is crucial for their application in various industrial processes. researchgate.net Thermodynamic modeling provides a framework for understanding and predicting this behavior under different conditions.

The Peng-Robinson Equation of State (PR EOS) is a valuable tool for correlating experimental phase behavior data of fluorinated (meth)acrylates in supercritical fluids like CO2. researchgate.net For the CO2 + 1H,1H-perfluorooctyl methacrylate (PFOMA) system, the PR EOS, involving two adjustable parameters, has been used to model the experimental results. researchgate.netresearchgate.net This function can calculate the compressibility factor, fugacity coefficient, and density of a pure compound for both liquid and vapor phases. mathworks.com

In a study of the CO2 + PFOMA system, the experimental solubility data were adequately correlated with the Peng-Robinson equation of state. researchgate.net The model's precision was evaluated by calculating the percentage of root-mean-square deviation (RSD%) at five different temperatures. researchgate.net For the PFOMA + SC-CO2 model, with interaction parameters kij = 0.075 and ηij = 0.0 determined at 353.2 K, the RSD% was 5.36%. researchgate.net The critical properties and vapor pressure of PFOMA were also estimated using the Joback-Lyderson group impact method. researchgate.net

The study of vapor-liquid equilibrium (VLE) and supercritical fluid phase equilibria is essential for processes like distillation and for understanding the behavior of mixtures. youtube.comyoutube.com For binary systems of a solute in a supercritical solvent, the phase behavior can be complex. youtube.comyoutube.com

Investigations into the phase equilibria of 1H,1H-perfluorooctyl methacrylate (PFOMA) in supercritical CO2 have revealed that the PFOMA + SC-CO2 system exhibits type-I phase behavior. researchgate.net The solubility curves were determined at temperatures ranging from 313.2 K to 393.2 K and pressures from 3.31 MPa to 16.84 MPa, with mole fractions from 0.032 to 0.630. researchgate.net The results indicated that the solubility of the fluorinated methacrylate in supercritical CO2 increases with increasing pressure at a constant temperature.

Table 1: Peng-Robinson EOS Parameters for CO2 + 1H,1H-Perfluorooctyl Methacrylate (PFOMA) System

| Parameter | Value | Temperature (K) |

| kij | 0.075 | 353.2 |

| ηij | 0.0 | 353.2 |

| RSD% | 5.36% |

Data sourced from a study on the phase behavior of PFOMA in supercritical CO2. researchgate.net

Quantum Chemical Calculations for Monomer and Polymer Reactivity

Quantum chemical (QC) calculations have become a powerful tool for investigating the kinetics of individual reactions in free radical polymerization, offering insights that can be difficult to obtain experimentally. mdpi.com These computational methods, particularly density functional theory (DFT), can be used to calculate the potential energy surface (PES) for chemical reactions, aiding in the understanding and prediction of reactivity. scienceopen.comscienceopen.com